Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Overview
Description
Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction with these enzymes facilitates the conversion of this compound into its active metabolites, which can further participate in biochemical processes. Additionally, this compound may interact with transport proteins, influencing its distribution within biological systems .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, this compound can affect downstream signaling cascades, leading to changes in gene expression and cellular metabolism. This compound may also impact cellular proliferation and differentiation, making it a valuable tool for studying cell biology .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an agonist or antagonist of certain receptors, depending on its binding affinity and the receptor subtype. For instance, this compound may bind to GPCRs, leading to either activation or inhibition of the receptor’s signaling pathway. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to the formation of inactive or less active metabolites. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as modulation of neurotransmitter release and receptor activity. At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dose range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with esterases and hydrolases. These enzymes catalyze the hydrolysis of the ester bond, converting this compound into its active metabolites. These metabolites can further participate in metabolic processes, influencing metabolic flux and metabolite levels. The interaction with cofactors, such as NADH and FADH2, may also play a role in the compound’s metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, influencing its intracellular concentration and localization. Additionally, binding proteins may facilitate the distribution of this compound within different cellular compartments, affecting its accumulation and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
ethyl 2-pyrrolidin-2-ylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-7-4-3-5-9-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOIOSZMNYCGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-73-5 | |
Record name | 2-Pyrrolidineacetic acid, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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